(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine

Asymmetric catalysis Zinc catalysis Proline-derived ligands

Researchers developing asymmetric catalytic methodologies frequently encounter enantiodivergent outcomes when substituting non-methylated prolinol ligands-a problem that undermines reproducibility and wastes optimization resources. This compound resolves that through N-methyl substitution, which locks coordination geometry and eliminates competing aggregation states. • CBS Catalyst: Direct precursor to (R)-2-methyl-CBS-oxazaborolidine for predictable enantioselective ketone reduction. • Zn-Catalyzed Reactions: Delivers up to 98% ee in aryl transfer alkylations with mechanistically predictable behavior. • Supply: ≥98% purity (GC), batch-consistent quality, available from stock for immediate dispatch.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
CAS No. 144119-12-0
Cat. No. B127651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
CAS144119-12-0
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C18H21NO/c1-19-14-8-13-17(19)18(20,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,20H,8,13-14H2,1H3/t17-/m1/s1
InChIKeyXIJAGFLYYNXCAB-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine (CAS 144119-12-0): Chiral Amino Alcohol for Asymmetric Catalysis Selection


(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine, also known as α,α-diphenyl-N-methyl-D-prolinol, is a proline-derived chiral amino alcohol with molecular formula C18H21NO and molecular weight 267.37 g/mol . The compound presents as a white to pale yellow crystalline powder with a melting point of 68–71 °C and a specific optical rotation [α]20/D of approximately −55° (c = 1, CHCl3) . As a tertiary amine bearing a bulky diphenylhydroxymethyl group at the 2-position of an N-methylpyrrolidine ring, this compound functions as a chiral ligand in zinc-catalyzed asymmetric transformations and serves as a precursor to the CBS (Corey–Bakshi–Shibata) oxazaborolidine catalyst system [1]. The N-methyl substitution distinguishes it from the non-methylated analog diphenylprolinol, imparting distinct coordination behavior, aggregation properties, and stereochemical outcomes in catalytic applications [2].

Why (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine Cannot Be Replaced with Generic Proline-Derived Ligands


Substituting (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine with structurally similar proline-derived ligands such as diphenylprolinol (lacking N-methylation) or 5-(hydroxydiphenylmethyl)-2-pyrrolidinone introduces fundamentally different catalytic behavior that can compromise stereochemical predictability and reproducibility. A 2024 comparative study in Nature Synthesis demonstrated that while diphenyl-N-methyl-prolinol (the target compound) exhibits mechanistically predictable behavior in zinc-catalyzed benzaldehyde alkylation, the non-methylated analog diphenylprolinol displays enantiodivergence arising from asymmetric autoinduction processes [1]. This system-level divergence means that the target compound provides consistent, expected stereochemical outcomes, whereas its non-methylated counterpart can yield variable enantioselectivity due to competing aggregation states and catalytic species [1]. Furthermore, the N-methyl group modulates both the basicity and coordination geometry of the pyrrolidine nitrogen, directly influencing metal binding, catalyst turnover, and ultimately enantiomeric excess in downstream transformations [2]. These structural and mechanistic distinctions underscore why generic substitution is not scientifically valid without extensive re-optimization of reaction conditions.

Quantitative Evidence: Differentiating (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine from Structural Analogs


Mechanistic Predictability: N-Methylated Prolinol vs. Non-Methylated Diphenylprolinol in Zinc-Catalyzed Alkylation

In a 2024 head-to-head comparative study of three proline-derived ligands in zinc-catalyzed benzaldehyde alkylation, diphenyl-N-methyl-prolinol (target compound) exhibited mechanistically predictable catalytic behavior consistent with conventional monomolecular catalyst models. In contrast, the non-methylated analog diphenylprolinol demonstrated enantiodivergence during the reaction, characterized by asymmetric autoinduction where the product itself influences subsequent stereochemical outcomes [1]. This fundamental difference in system-level behavior was established through parallel kinetic and stereochemical analysis of all three ligand systems under identical reaction conditions [1].

Asymmetric catalysis Zinc catalysis Proline-derived ligands System-level catalytic behavior

Aryl Transfer Enantioselectivity: Target Compound Performance in Zinc-Catalyzed Asymmetric Arylation

The target compound facilitates the zinc-catalyzed addition of arylboronic acids to aromatic aldehydes, achieving up to 98% enantiomeric excess (ee) in the asymmetric transfer of aryl groups from triphenylboroxin to aryl aldehydes . This performance metric was established in chiral amino alcohol-assisted reactions utilizing proline-derived ligand frameworks under zinc-catalyzed conditions .

Asymmetric aryl transfer Arylboronic acid addition Zinc catalysis Chiral ligand performance

Homogeneous vs. Polymer-Supported Catalyst Performance: Enantioselectivity Comparison in Diethylzinc Alkylation

A direct comparative study evaluated homogeneous N-methyl-α,α-diphenyl-L-prolinol (enantiomer of target compound) against polymer-supported analogs in the diethylzinc alkylation of aldehydes. The homogeneous catalyst system consistently outperformed polymer-supported variants, with the latter affording lower enantiomeric excess values due to reduced catalyst site accessibility and interference from uncatalyzed racemic background reactions [1]. The polymer-supported catalysts yielded alcohols in 59–83% ee at 10 mol% loading, and where direct comparison was possible, these values were demonstrably lower than those achieved with the homogeneous N-methyl-α,α-diphenyl-L-prolinol catalyst [1].

Homogeneous catalysis Polymer-supported catalysis Diethylzinc alkylation Catalyst immobilization

Chemical Purity and Stereochemical Fidelity: Commercial Specifications of (R)-α,α-Diphenyl-N-methyl-D-prolinol

Commercially available (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine is supplied with well-defined purity specifications that enable direct procurement without additional purification. The compound is available at ≥99% chemical purity (sum of enantiomers, GC) with an optical rotation of [α]20/D −55.0±4.0° (c = 1% in CHCl3 stabilized with amylenes) . The melting point range of 68–71 °C provides a straightforward quality control metric for incoming material verification . Alternative suppliers offer the compound at ≥98.0% purity (GC) with a melting point of 70.0–73.0 °C and specific rotation of −53.0° to −58.0° (c = 1, CHCl3) .

Chiral purity Enantiomeric excess Quality specifications Procurement criteria

Optimal Research and Industrial Applications for (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine (CAS 144119-12-0)


CBS Oxazaborolidine Catalyst Preparation for Ketone Enantioselective Reduction

This compound serves as the direct precursor to the (R)-2-methyl-CBS-oxazaborolidine catalyst system, which enables highly enantioselective ketone reduction with predictable stereochemical outcomes [1]. The N-methylation of the pyrrolidine ring is essential for generating the active oxazaborolidine species; non-methylated diphenylprolinol-derived CBS catalysts exhibit different reactivity profiles and substrate scope limitations [2]. This application is particularly relevant for pharmaceutical process chemistry where reproducible access to chiral secondary alcohols is required, including intermediates for ezetimibe synthesis .

Zinc-Catalyzed Asymmetric Alkylation and Arylation with Predictable Stereochemical Outcomes

Based on the evidence that this N-methylated prolinol ligand exhibits mechanistically predictable behavior without enantiodivergence [1], researchers should prioritize this compound for zinc-catalyzed alkylation and arylation reactions where reproducible enantioselectivity is critical. The compound facilitates aryl transfer reactions achieving up to 98% ee , making it suitable for the asymmetric synthesis of diarylmethanol derivatives and related chiral pharmaceutical building blocks. The predictable catalytic behavior eliminates the need for extensive reaction condition re-optimization across substrate scopes, accelerating methodology development.

Homogeneous Asymmetric Catalysis Where Polymer-Supported Alternatives Compromise Enantioselectivity

In asymmetric transformations employing diethylzinc or related organozinc reagents, homogeneous (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine should be selected over polymer-supported analogs when maximum enantiomeric excess is the primary objective. Evidence demonstrates that polymer-supported N-alkyl-α,α-diphenylprolinol catalysts afford lower ee values (59–83% ee range) due to restricted catalyst site accessibility and competitive racemic background reactions [3]. The homogeneous catalyst circumvents these limitations, providing consistently superior stereoselectivity.

Chiral Ligand for Organocatalytic Michael Additions and Aldol Reactions

As a proline-derived secondary amine with a bulky diphenylhydroxymethyl group, this compound and its silyl ether derivatives function as effective organocatalysts for enantioselective Michael additions and cross-aldol reactions [REFS-6, REFS-7]. The diphenylprolinol scaffold is established as a privileged structure for iminium-ion and enamine catalysis, with the N-methyl substitution providing distinct basicity and steric properties compared to non-methylated analogs [2]. This application scenario is appropriate for academic research groups and industrial process development teams engaged in asymmetric C–C bond formation.

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